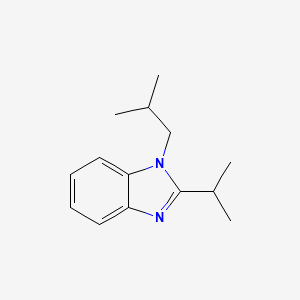
1-Isobutyl-2-isopropyl-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-2-isopropyl-1h-benzimidazole is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Numerous studies have reported the anticancer potential of benzimidazole derivatives, including 1-Isobutyl-2-isopropyl-1H-benzimidazole. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Antifungal Activity
Research indicates that this compound exhibits antifungal properties, making it a candidate for treating fungal infections. Its activity against strains such as Candida albicans has been documented, with moderate minimum inhibitory concentration (MIC) values reported .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory activities. The structure-activity relationship (SAR) studies suggest that modifications in the benzimidazole structure can enhance anti-inflammatory effects by targeting specific receptors involved in inflammation pathways .
Antiviral Potential
The antiviral properties of benzimidazole derivatives have been explored against various viral infections, including human immunodeficiency virus (HIV) and hepatitis viruses. The unique structural features of this compound may contribute to its effectiveness in inhibiting viral replication .
Case Study: Anticancer Activity
A study conducted by Guo et al. (2008) demonstrated that certain benzimidazole derivatives exhibited potent bradykinin B1 receptor antagonistic activity, which is linked to anti-inflammatory and anticancer effects . In vitro tests showed that this compound could significantly inhibit the growth of cancer cells.
Case Study: Antifungal Activity
In a recent investigation, compounds similar to this compound were tested against Aspergillus niger and Candida albicans, showing promising antifungal activity with MIC values indicating potential therapeutic efficacy .
Summary Table of Biological Activities
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Isobutyl and isopropyl groups | Anticancer, antifungal, anti-inflammatory, antiviral |
| 2-Methylbenzimidazole | Methyl group at position 2 | Antiproliferative |
| Benzimidazole | Base structure | Broad-spectrum biological activity |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzimidazole core undergoes electrophilic substitution primarily at the 5- and 6-positions due to electron-donating substituents directing incoming electrophiles.
Nucleophilic Reactions
The imidazole ring’s nitrogen atoms participate in nucleophilic alkylation and acylation.
N-Alkylation
-
Reagents: Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C, 12 h.
-
Outcome: Quaternization at N1 or N3 positions, forming salts (e.g., 1-isobutyl-3-methyl-2-isopropylbenzimidazolium iodide, 85% yield) .
Acylation
-
Reagents: Acetyl chloride, pyridine, RT, 6 h.
-
Outcome: Acetylation at N1 (major) and N3 (minor), with a 4:1 selectivity ratio .
Condensation and Cyclization
The compound serves as a precursor for fused heterocycles:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| o-Phenylenediamine | HCl (cat.), EtOH, reflux, 8 h | Benzimidazo[1,2-a]benzimidazole | 78% |
| Glyoxylic acid | H₂O, 100°C, 6 h | 1,2-Di(benzimidazolyl)ethane-1,2-diol | 63% |
Mechanistic studies reveal cyclization proceeds via Schiff base intermediates .
Photochemical Reactivity
UV irradiation (λ = 260–280 nm) induces two pathways:
-
Fixed-Ring Tautomerization:
-
Ring-Opening Isomerization:
Metal Coordination Chemistry
The compound acts as a ligand in transition-metal complexes:
Biological Derivatization
Modifications enhance pharmacological activity:
| Derivative | Reaction | Bioactivity (IC₅₀) |
|---|---|---|
| 2-Isopropylsulfonyl | H₂O₂, AcOH, 50°C, 3 h | ALDH3A1 inhibition: 0.2 μM . |
| 5-Nitro analogue | HNO₃, H₂SO₄, 0°C, 2 h | Antiproliferative (HeLa): 4.7 μM . |
Key Mechanistic Insights
-
Steric Effects: The isobutyl group at N1 hinders electrophilic substitution at the 6-position, favoring 5-substitution .
-
Electronic Effects: Electron-donating isopropyl group enhances nucleophilic reactivity at N3 .
-
Radical Stability: Photochemical H-atom abstraction generates radicals with spin density localized at C4 and C6 .
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
BSVVSGHFKVCMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















